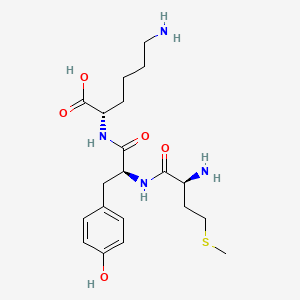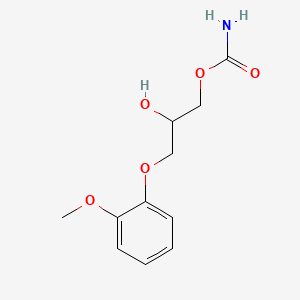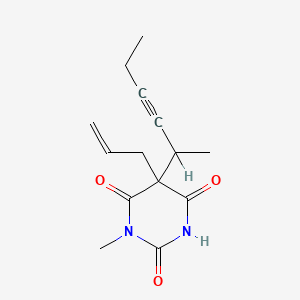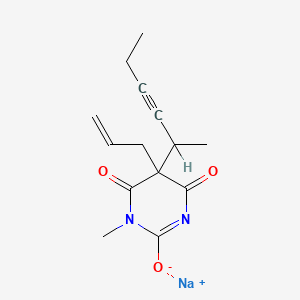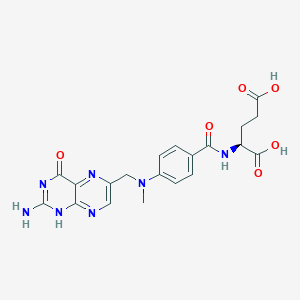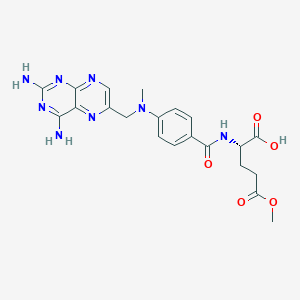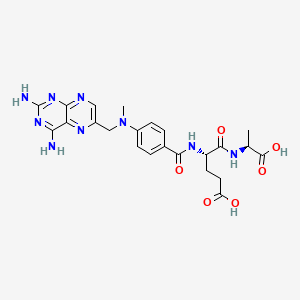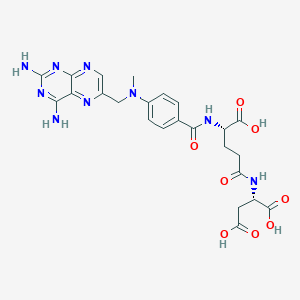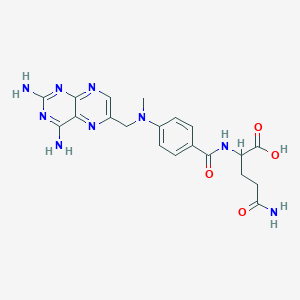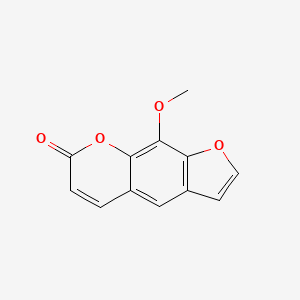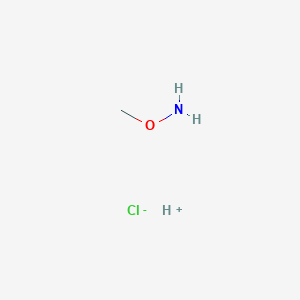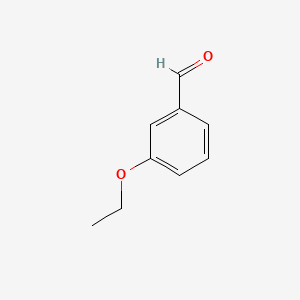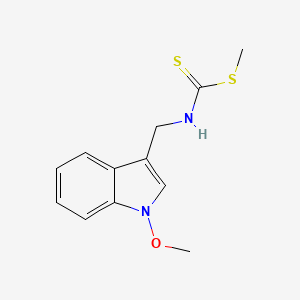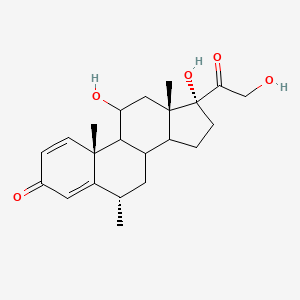
Methylprednisolone
Overview
Description
Methylprednisolone is a synthetic glucocorticoid, primarily prescribed for its anti-inflammatory and immunosuppressive effects . It is used to treat a variety of conditions, including allergies, asthma, autoimmune diseases, and certain types of cancer . This compound is a derivative of hydrocortisone and prednisolone, and it belongs to the class of corticosteroids .
Mechanism of Action
Target of Action
Methylprednisolone primarily targets the glucocorticoid receptors . These receptors are intracellular and are found in almost all cells of the body, but they are particularly abundant in the liver, muscle, and fat tissue . The glucocorticoid receptors play a crucial role in regulating various physiological processes, including immune response, inflammation, carbohydrate metabolism, protein catabolism, blood electrolyte levels, and behavior .
Mode of Action
This compound works by binding to the glucocorticoid receptors . This binding results in the formation of a steroid-receptor complex, which then translocates into the nucleus . Inside the nucleus, the complex binds to specific DNA sequences, leading to changes in gene expression . This process results in the modulation of various physiological functions, including the suppression of inflammation and immune responses .
Biochemical Pathways
This compound affects several biochemical pathways. It up-regulates enzymes involved in glucose and lipid metabolism, such as phosphoenol pyruvate carboxykinase, tyrosine aminotransferase, and glucose 6-phosphate . It also influences eicosanoid metabolism, including pathways related to arachidonic acid and prostaglandins .
Pharmacokinetics
This compound exhibits linear plasma protein binding averaging 77% . It is well absorbed when administered orally . The mean plasma clearance of this compound is approximately 337 ml/h/kg, independent of dose . It is primarily metabolized in the liver, but also in the kidneys and tissues, via the CYP3A4 enzyme . The elimination half-life is between 1.8 and 2.6 hours , and it is excreted in the urine . The volume of distribution is about 1.41 L/kg .
Result of Action
The primary result of this compound’s action is the reduction of inflammation and immune responses . This is achieved by suppressing the migration of polymorphonuclear leukocytes and reversing increased capillary permeability . It also leads to changes in carbohydrate, protein, and lipid metabolism .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of other medications can affect its metabolism, particularly drugs that induce or inhibit CYP3A4, the enzyme responsible for its metabolism . Additionally, individual patient factors such as age, liver function, and kidney function can also influence the drug’s action, efficacy, and stability .
Biochemical Analysis
Biochemical Properties
Methylprednisolone acts as a mineralocorticoid and glucocorticoid receptor agonist . It has a higher affinity to glucocorticoid receptors than to mineralocorticoid receptors . It achieves its widespread inflammatory control by regulating the number and function of leukocytes, cytokines, and chemokines .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function by quickly reducing inflammation during acute flares . It also impacts cell signaling pathways and gene expression . For instance, it induces non-genomic signaling through cytoplasmic glucocorticoid receptor (cGR)-mediated non-genomic effects, membrane-bound glucocorticoid receptor (mGR) non-genomic effects, and physiochemical interactions with cellular membranes .
Molecular Mechanism
This compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It integrates systemically, regardless of the route of administration .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. For instance, a single dose of this compound before decompression significantly speeds locomotor recovery . It also reduces the incidence of perioperative motor complications .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . For instance, different doses of this compound have a therapeutic effect on sepsis-induced acute lung injury in rats . The efficacy of moderate-dose this compound was better than that of low-dose and was equivalent to that of high-dose .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is primarily metabolized in the liver, but also in the kidney and tissues, through the CYP3A4 enzyme . It modulates metabolic activity associated with tryptophan and inflammatory lipids .
Transport and Distribution
This compound is transported and distributed within cells and tissues. It is administered orally, intramuscularly, intra-articularly, or intravenously . Regardless of the route of administration, this compound integrates systemically .
Subcellular Localization
It is known that this compound acts as a mineralocorticoid and glucocorticoid receptor agonist , suggesting that it may localize to areas of the cell where these receptors are present.
Preparation Methods
Synthetic Routes and Reaction Conditions: Methylprednisolone is synthesized from hydrocortisone or prednisolone through a series of chemical reactions. One common method involves the methylation of prednisolone at the 6α-position . The process typically includes steps such as oxidation, reduction, and esterification under controlled conditions .
Industrial Production Methods: In industrial settings, this compound is often produced through a crystallization purifying method to increase its purity and reduce impurities . This method involves dissolving the crude product in a mixture of water and acetone, followed by heating and stirring to obtain a purified product .
Chemical Reactions Analysis
Types of Reactions: Methylprednisolone undergoes various chemical reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions:
Oxidation: Often involves reagents like potassium permanganate or chromium trioxide.
Reduction: Commonly uses reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Typically involves halogenation or alkylation reactions using reagents like halogens or alkyl halides.
Major Products: The major products formed from these reactions include various derivatives of this compound, such as this compound sodium succinate and this compound acetate .
Scientific Research Applications
Methylprednisolone has a wide range of applications in scientific research:
Comparison with Similar Compounds
Prednisone: Another synthetic glucocorticoid with similar anti-inflammatory and immunosuppressive properties.
Hydrocortisone: A naturally occurring glucocorticoid with a broader range of physiological effects.
Dexamethasone: A synthetic glucocorticoid with a longer duration of action and higher potency compared to methylprednisolone.
Uniqueness: this compound is unique in its higher affinity for glucocorticoid receptors compared to mineralocorticoid receptors, making it more effective in reducing inflammation with fewer side effects related to fluid and electrolyte imbalance . Additionally, its availability in both oral and injectable forms provides flexibility in clinical use .
Properties
IUPAC Name |
(6S,8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-17-(2-hydroxyacetyl)-6,10,13-trimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30O5/c1-12-8-14-15-5-7-22(27,18(26)11-23)21(15,3)10-17(25)19(14)20(2)6-4-13(24)9-16(12)20/h4,6,9,12,14-15,17,19,23,25,27H,5,7-8,10-11H2,1-3H3/t12-,14-,15-,17-,19+,20-,21-,22-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHRSUDSXCMQTMA-PJHHCJLFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2C3CCC(C3(CC(C2C4(C1=CC(=O)C=C4)C)O)C)(C(=O)CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1C[C@H]2[C@@H]3CC[C@@]([C@]3(C[C@@H]([C@@H]2[C@@]4(C1=CC(=O)C=C4)C)O)C)(C(=O)CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7023300 | |
| Record name | Methylprednisolone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7023300 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
374.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Methylprednisolone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015094 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
MW 416.51, crystals, MP 205-208 °C, specific optical rotation: 101 deg at 20 °C (dioxane), uv max (95% ethanol): 243 nm (alpha m 14825), Sol in dioxane; sparingly sol in acetone, alcohol, chloroform, methanol; slightly sol in ether. Practically insol in water. /21-acetate/, SOL IN WATER /METHYLPREDNISOLONE 21-SUCCINATE SODIUM SALT/, Sparingly sol in alc, dioxane, methanol; slightly sol in acetone, chloroform; very slightly sol in ether., In water, 1.20X10+2 mg/L at 25 °C, 1.09e-01 g/L | |
| Record name | Methylprednisolone | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00959 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | METHYLPREDNISOLONE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3127 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Methylprednisolone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015094 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
The short term effects of corticosteroids are decreased vasodilation and permeability of capillaries, as well as decreased leukocyte migration to sites of inflammation. Corticosteroids binding to the glucocorticoid receptor mediates changes in gene expression that lead to multiple downstream effects over hours to days. Glucocorticoids inhibit neutrophil apoptosis and demargination; they inhibit phospholipase A2, which decreases the formation of arachidonic acid derivatives; they inhibit NF-Kappa B and other inflammatory transcription factors; they promote anti-inflammatory genes like interleukin-10. Lower doses of corticosteroids provide an anti-inflammatory effect, while higher doses are immunosuppressive. High doses of glucocorticoids for an extended period bind to the mineralocorticoid receptor, raising sodium levels and decreasing potassium levels., Glucocorticoids are capable of suppressing the inflammatory process through numerous pathways. They interact with specific intracellular receptor proteins in target tissues to alter the expression of corticosteroid-responsive genes. Glucocorticoid-specific receptors in the cell cytoplasm bind with steroid ligands to form hormone-receptor complexes that eventually translocate to the cell nucleus. There these complexes bind to specific DNA sequences and alter their expression. The complexes may induce the transcription of mRNA leading to synthesis of new proteins. Such proteins include lipocortin, a protein known to inhibit PLA2a and thereby block the synthesis of prostaglandins, leukotrienes, and PAF. Glucocorticoids also inhibit the production of other mediators including AA metabolites such as COX, cytokines, the interleukins, adhesion molecules, and enzymes such as collagenase. /Glucocorticoids/ | |
| Record name | Methylprednisolone | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00959 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | METHYLPREDNISOLONE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3127 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Impurities |
17,21-dihydroxy-6alpha-methylpregna-1,4-diene-3,11,20-trione; 11beta,17,21,21-tetrahydroxy-6alpha-methylpregna-1,4-diene-3,20-dione; 11beta-hydroxy-6alpha-methylandrosta-1,4-diene-3,17-dione; (E)- and (Z)-11beta,20-dihydroxy-6alpha-methylpregna-1,4,17(20)-triene-3,21-dione, (20RS)-11beta,17,20-trihydroxy-6alpha-methyl-3-oxopregna-1,4-diene-21-yl acetate; methylprednisolone; 11beta,17-dihydroxy-6alpha-methylpregna-1,4-diene-3,20,21-trione; 11beta-hydroxy-6alpha-methylpregna-1,4-diene-3,20,21-trione; prednisolone acetate; 6alpha-methyl-3,11,20-trioxopregna-1,4-dien-21-yl acetate; 11beta,17-dihydroxy-6alpha-methyl-3,20-dioxopregn-4-ene-21-yl acetate; 11beta-hydroxy-6alpha-methyl-3-oxopregna-1,4,17(20)-trien-21-yl acetate /methylprednisolone acetate/, methylprednisolone; 4-[(11beta,21-dihydroxy-6alpha-methyl-3,20-dioxopregna-1,4-dien-17-yl)oxy]-4-oxobutanoic acid (methylprednisolone 17-(hydrogen succinate)); methylprednisolone acetate; 4-[(11beta,17-dihydroxy-6alpha-methyl-3,20-dioxopregna-4-en-21-yl)oxy]-4-oxobutanoic acid (methylhydrocortisone 21-(hydrogen succinate)) /methylprednisolone hydrogen succinate/ | |
| Record name | METHYLPREDNISOLONE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3127 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Crystals, White to practically white crystalline powder | |
CAS No. |
83-43-2 | |
| Record name | Methylprednisolone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=83-43-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methylprednisolone [USP:INN:BAN:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000083432 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methylprednisolone | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00959 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | methylprednisolone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=19987 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Pregna-1,4-diene-3,20-dione, 11,17,21-trihydroxy-6-methyl-, (6.alpha.,11.beta.)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Methylprednisolone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7023300 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methylprednisolone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.343 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | METHYLPREDNISOLONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X4W7ZR7023 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | METHYLPREDNISOLONE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3127 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Methylprednisolone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015094 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
228-237 °C, 232.5 °C | |
| Record name | Methylprednisolone | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00959 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | METHYLPREDNISOLONE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3127 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Methylprednisolone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015094 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Methylprednisolone exert its effects on a cellular level?
A1: this compound is a synthetic glucocorticoid that primarily acts by binding to the glucocorticoid receptor within the cytoplasm. [, , ] This complex then translocates to the nucleus, where it interacts with glucocorticoid response elements in the DNA, modulating the transcription of various genes involved in inflammation, immune response, and metabolism. [, , ]
Q2: What are the downstream effects of this compound's interaction with glucocorticoid receptors?
A2: The interaction leads to a cascade of events, including:
- Anti-inflammatory effects: Increased production of anti-inflammatory proteins like lipocortin-1, which inhibits phospholipase A2, thus reducing the synthesis of inflammatory mediators. []
- Immunosuppressive effects: Suppression of immune cell activation, proliferation, and cytokine production, thereby dampening the immune response. [, ]
- Metabolic effects: Increased gluconeogenesis, protein catabolism, and lipolysis, leading to elevated blood glucose levels and altered lipid metabolism. [, ]
Q3: What is the molecular formula and weight of this compound?
A4: The molecular formula of this compound is C22H30O5 and its molecular weight is 374.47 g/mol. []
Q4: What are the main clinical uses of this compound based on the provided research?
A4: The research articles highlight the use of this compound in a variety of clinical contexts, including:
- Acute moderate/severe asthma: Sequential therapy with intravenous followed by oral administration has shown effectiveness and safety in improving lung function. []
- Postpericardiotomy syndrome (PPS) prevention after cardiac surgery: A single intraoperative dose has shown potential in reducing the incidence of PPS and pericardial effusion. []
- Electrical status epilepticus during sleep (ESES) in children: High-dose this compound therapy, particularly in cases resistant to traditional antiepileptic drugs, has demonstrated effectiveness in reducing seizure frequency and ESES severity. [, ]
Q5: Has this compound demonstrated efficacy in treating traumatic optic neuropathy?
A6: The research presents conflicting evidence regarding the effectiveness of this compound in treating traumatic optic neuropathy. While some studies indicate potential benefits with high-dose this compound and mannitol combination therapy shortly after injury, [] others utilizing low-dose this compound haven't found statistically significant improvements in visual recovery compared to conservative treatment. [] Further research is needed to establish definitive conclusions.
Q6: Can this compound be used for long-term management of rheumatoid arthritis?
A8: Research indicates that while this compound pulse therapy can offer temporary relief from rheumatoid arthritis flares, its long-term use for disease management is not supported. [] Studies haven't shown significant improvements in clinical outcomes or radiological progression with monthly intravenous this compound compared to placebo when combined with disease-modifying drugs like penicillamine or azathioprine. []
Q7: What are the potential adverse effects associated with this compound use?
A10: While this Q&A focuses on the scientific aspects and avoids discussing specific drug side effects, it's important to acknowledge that glucocorticoids like this compound are potent medications with potential for adverse effects, particularly with prolonged or high-dose use. [, ]
Q8: Is there evidence suggesting long-term use of this compound can be detrimental?
A11: Research indicates that chronic administration of this compound may have detrimental effects on lung tissue, potentially increasing oxidative stress and lipid peroxidation levels. [] This highlights the importance of carefully considering the risks and benefits of long-term glucocorticoid therapy.
Q9: Does this compound interact with other drugs or influence enzymatic activity?
A12: Yes, this compound is known to interact with various medications. [] For instance, itraconazole, a CYP3A4 inhibitor, can significantly increase this compound concentrations and enhance the suppression of endogenous cortisol secretion. [] This interaction emphasizes the importance of careful medication reconciliation and potential dosage adjustments when co-administering this compound with other drugs.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


